molecular formula C17H22N4O6 B1252646 1,5-Dihydroriboflavin

1,5-Dihydroriboflavin

Cat. No.: B1252646
M. Wt: 378.4 g/mol
InChI Key: SGSVWAYHEWEQET-SCRDCRAPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-dihydroriboflavin is a member of dihydroriboflavins and a 1,5-dihydroflavin. It is a tautomer of a 4a,5-dihydroriboflavin.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H22N4O6

Molecular Weight

378.4 g/mol

IUPAC Name

7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,5-dihydrobenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C17H22N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,18,22-25H,5-6H2,1-2H3,(H2,19,20,26,27)/t11-,12+,14-/m0/s1

InChI Key

SGSVWAYHEWEQET-SCRDCRAPSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)NC(=O)N3)C[C@@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)NC(=O)N3)CC(C(C(CO)O)O)O

Origin of Product

United States

Historical and Foundational Research Perspectives on 1,5 Dihydroriboflavin

Evolution of Understanding in Flavin Chemistry and Biochemistry

The journey to understanding 1,5-dihydroriboflavin is intrinsically linked to the broader history of flavin chemistry. The story began in 1879 when English chemist A. Wynter Blyth isolated a yellow pigment from cow's milk, which he named lactochrome. wiley-vch.de For decades, similar water-soluble, fluorescent yellow substances were reported from various sources like eggs and liver, given names such as ovoflavin and hepatoflavin. wiley-vch.de The field gained significant momentum in the early 1930s when it was discovered that this yellow pigment was a vital component of the vitamin B complex. wiley-vch.de

The structural elucidation of vitamin B2 (riboflavin) was accomplished almost simultaneously by the research groups of Paul Karrer and Richard Kuhn, an achievement for which both received Nobel Prizes in 1937 and 1938, respectively. wiley-vch.de This breakthrough paved the way for synthetic production and deeper biochemical investigation. wiley-vch.de Shortly after, in the 1930s, the era of coenzyme research was launched. Otto Warburg and Walter Christian discovered a yellow enzyme from yeast essential for cellular respiration in 1932. wikipedia.org Their colleague Hugo Theorell later demonstrated that this enzyme consisted of a protein part (apoenzyme) and the yellow pigment, confirming the pigment to be riboflavin's phosphate (B84403) ester, flavin mononucleotide (FMN), in 1937. wikipedia.org This was the first direct evidence for enzyme cofactors. wikipedia.org Through similar work, Warburg and Christian identified flavin adenine (B156593) dinucleotide (FAD) as the cofactor for D-amino acid oxidase in 1938. wikipedia.org

These discoveries established that flavins function as prosthetic groups or cofactors in a vast class of enzymes known as flavoproteins. It became clear that the power of flavins lies in the versatile redox chemistry of the isoalloxazine ring system. wikipedia.orgresearchgate.net This system can accept and donate either one or two electrons, allowing flavoproteins to participate in a wide array of biochemical reactions and act as crucial mediators between two-electron donors (like NADH) and one-electron acceptors. wikipedia.orgresearchgate.net This versatility has allowed evolution to create a great diversity of flavoenzymes, which are broadly categorized based on their function. researchgate.net

Table 1: Major Groups of Flavoenzymes

Enzyme GroupPrimary FunctionElectron Donor(s)Electron Acceptor(s)
Reductases Transfer electrons to a protein substrate or another acceptor.NAD(P)HProteins (e.g., ferredoxin), other acceptors
Dehydrogenases Oxidize organic substrates.Organic substratesQuinones, electron transfer proteins
Oxidases Catalyze the conversion of a substrate single bond to a double bond.Organic substratesMolecular oxygen (forming hydrogen peroxide)
Monooxygenases Insert one atom of molecular oxygen into a substrate.NAD(P)HMolecular oxygen

This table summarizes the primary roles and reactants for major categories of flavoenzymes, illustrating the diverse catalytic functions enabled by the flavin cofactor. researchgate.netnih.gov

Pioneering Studies on the Reduced Flavin States

While the oxidized, yellow, and fluorescent form of flavin (flavoquinone) was readily observable, the "fully reduced" state, this compound (also called flavohydroquinone), initially garnered less scientific attention. uni-konstanz.de This was largely due to its challenging physical properties: in dilute solutions, it is essentially colorless, does not fluoresce, and is extremely reactive towards molecular oxygen. uni-konstanz.de Furthermore, its diamagnetic nature made it inaccessible to techniques like electron paramagnetic resonance (EPR), which were crucial for studying the one-electron reduced, paramagnetic radical state known as flavosemiquinone. uni-konstanz.denih.gov

Despite these challenges, the fully reduced state was recognized as the endpoint of a thermodynamically reversible two-electron reduction. uni-konstanz.de The first researchers to assign a definitive chemical structure to this state were Kuhn and Weygand, who proposed the 1,5-dihydroflavin form. uni-konstanz.de This assignment, though perhaps more intuitive than experimentally proven at the time, was ultimately correct. uni-konstanz.de

Subsequent research solidified the understanding that this compound is the catalytically active form in a multitude of flavoenzyme reactions. researchgate.net In many catalytic cycles, the flavin is first reduced by an electron donor like NAD(P)H to its 1,5-dihydro state. researchgate.netresearchgate.net This reduced flavin can then react in various ways, for instance, by transferring a hydride to a substrate or by reacting with molecular oxygen to form reactive C4a-peroxyflavin or hydroperoxyflavin intermediates, which are potent oxygenating agents in monooxygenase enzymes. nih.govresearchgate.netmedwinpublishers.com Pioneering research also focused on distinguishing the properties of the three principal redox states of flavins, which is fundamental to understanding their mechanism. uni-konstanz.denih.gov

Table 2: Properties of Flavin Redox States

Redox StateCommon NameColor (Visible)FluorescenceMagnetic PropertyKey Role
Oxidized FlavoquinoneYellowStrong (yellow-green)DiamagneticElectron Acceptor
1e⁻ Reduced FlavosemiquinoneBlue (neutral) or Red (anionic)QuenchedParamagnetic1-electron transfer intermediate
2e⁻ Reduced FlavohydroquinoneColorless/Pale YellowNoneDiamagneticHydride donor, O₂ activator

This table outlines the distinct physical and chemical properties of the three main redox states of the flavin isoalloxazine ring, which are exploited in mechanistic studies. uni-konstanz.denih.govresearchgate.net

Methodological Advancements Driving Early Research on this compound

Studying the fleeting and oxygen-sensitive this compound required the development of specialized techniques. A primary challenge was its rapid, diffusion-controlled reaction with oxygen. To overcome this, researchers developed rigorous anaerobic techniques, often employing sealed Thunberg-type cuvettes or glove boxes to exclude oxygen from experiments. d-nb.infonih.gov

The ability to study the kinetics of flavin reduction and re-oxidation was revolutionized by the application of rapid-mixing techniques. medwinpublishers.com The stopped-flow spectrophotometer, in particular, became an indispensable tool. nih.govgrinnell.edu This instrument allows small volumes of reactants (e.g., a flavoenzyme and a reducing agent like NADPH) to be mixed in milliseconds, enabling researchers to monitor the reaction's spectral changes over time. nih.gov This pre-steady-state kinetic analysis, pioneered in flavin research by scientists like Vincent Massey, made it possible to directly observe the formation of the reduced flavin and subsequent intermediates, and to determine the intrinsic rate constants of these steps. medwinpublishers.comnih.gov

The distinct UV-visible absorption spectra of the different flavin redox states provided the necessary "spectroscopic handle" for these studies. nih.gov While the oxidized flavin has characteristic absorption peaks around 370 nm and 450 nm, the fully reduced this compound has very little absorbance in the visible range, featuring a broad peak in the near-UV. researchgate.netd-nb.info By monitoring the disappearance of the 450 nm peak, researchers could precisely track the rate of flavin reduction. grinnell.edu

To conduct these studies, a reliable method for generating the reduced flavin was necessary. Several methods were employed for this purpose. d-nb.info

Table 3: Early Methods for the Preparation and Study of this compound

Method/TechniquePrincipleApplication in Flavin Research
Anaerobic Technique Exclusion of molecular oxygen from the experimental system using inert gas and sealed vessels (e.g., Thunberg cuvettes).Essential for preventing the rapid, non-enzymatic oxidation of this compound, allowing for its study. d-nb.infonih.gov
Chemical Reduction Use of strong reducing agents of suitable potential to reduce the oxidized flavin.Sodium dithionite (B78146) (Na₂S₂O₄) and sodium borohydride (B1222165) (NaBH₄) were commonly used to generate the 1,5-dihydroflavin state for spectroscopic analysis. d-nb.info
Photochemical Reduction Use of light in the presence of an electron donor (e.g., EDTA) to reduce the flavin.An alternative method to produce reduced flavins for study, sometimes using catalytic amounts of deazaflavins to facilitate the process. d-nb.info
Stopped-Flow Spectrophotometry Rapid mixing of reactants followed by rapid-scan spectrophotometry to monitor fast reactions.Allowed for the measurement of pre-steady-state kinetics of both flavin reduction (reductive half-reaction) and re-oxidation (oxidative half-reaction) on a millisecond-to-second timescale. medwinpublishers.comnih.gov
UV-Visible Spectroscopy Measurement of light absorption at different wavelengths.Used to identify and quantify the different flavin redox states (oxidized, semiquinone, reduced) based on their unique and distinct absorption spectra. nih.govd-nb.info

This table summarizes key experimental approaches that were fundamental in enabling the initial characterization and kinetic analysis of the highly reactive this compound.

Advanced Redox Chemistry and Electron Transfer Mechanisms of 1,5 Dihydroriboflavin

Fundamental Principles of Flavin Redox Transitions

Flavins are renowned for their electrochemical versatility, capable of participating in both one- and two-electron transfer processes. grinnell.edunih.gov This flexibility allows them to act as crucial cofactors in a wide array of enzymatic reactions. nih.gov The redox state of the flavin molecule can be influenced by various factors, including the surrounding protein environment, which can modulate its reactivity and reaction mechanism. grinnell.edunih.gov The core of flavin redox chemistry lies in the isoalloxazine ring system, which can exist in three primary oxidation states: the oxidized quinone, the one-electron reduced semiquinone, and the two-electron reduced hydroquinone (B1673460) (1,5-dihydroriboflavin). grinnell.eduwikipedia.org

One-Electron Transfer Processes and Semiquinone Intermediates

Interactions with Metal-Centered Oxidants in Electron Transfer Studies

The electron transfer reactions of this compound have been extensively studied using metal-centered oxidants. These studies provide insights into the kinetics and mechanisms of flavin-mediated redox processes. For instance, the reduction of mercuric ions (Hg(II)) by 1,5-dihydroflavin models has been used to investigate the influence of flavin conformation on reaction rates. vanderbilt.edu It has been observed that this compound can rapidly reduce the higher oxidation states of iron in hemeproteins, a reaction that is relevant to protecting cells from oxidative damage. nih.gov The reduction of various metal complexes, such as those of cobalt, ruthenium, and iridium, by dihydroflavins has also been examined, revealing that these reactions can proceed through single-electron steps. researchgate.net

Conformational Effects on Flavin Redox Chemistry

The conformation of the flavin molecule, particularly the planarity of the isoalloxazine ring, has a significant impact on its redox chemistry. vanderbilt.edu While the oxidized and semiquinone forms are relatively planar, the fully reduced this compound adopts a bent or "butterfly" conformation. vanderbilt.edu The protein environment can influence this conformation, thereby modulating the redox potential of the flavin cofactor. vanderbilt.edu Studies with conformationally biased flavin models have provided the first experimental evidence that the redox chemistry of flavins can be predictably controlled through conformational effects. vanderbilt.edu For example, restricting the flavin in a planar conformation can make its reduction less favorable. vanderbilt.edu Conversely, steric interactions that favor the bent conformation of the reduced state can facilitate reduction. researchgate.net These conformational changes are a key mechanism by which enzymes can fine-tune the reactivity of their flavin cofactors. nih.gov

Electrochemical Studies of this compound Redox Behavior

The redox behavior of the riboflavin (B1680620)/1,5-dihydroriboflavin system has been extensively investigated using electrochemical techniques, particularly cyclic voltammetry and polarography. These studies provide fundamental insights into the electron transfer kinetics and thermodynamics of flavin-mediated reactions. The electrochemical reduction of riboflavin to this compound in aqueous solutions has been shown to occur through two successive one-electron steps. researchgate.net However, these analyses are often complicated by factors such as the presence of various protonated and deprotonated forms of both the oxidized and reduced species, as well as the strong adsorption of these molecules onto the electrode surface. researchgate.netcolab.ws

Cyclic voltammetry is a powerful diagnostic tool for elucidating electrode mechanisms. asdlib.org In a typical cyclic voltammogram for a reversible redox process, key parameters include the peak potentials (Epa for anodic peak, Epc for cathodic peak) and peak currents (ipa, ipc). For a reversible, one-electron transfer, the peak potential separation (ΔEp = Epa - Epc) is theoretically 59.2/n mV (where n is the number of electrons) at 25°C, and the ratio of the peak currents (ipa/ipc) is equal to 1. Departures from these ideal values can indicate quasi-reversible or irreversible behavior, often due to slow electron transfer kinetics or coupled chemical reactions.

Research on flavin models has demonstrated that conformational effects can modulate the redox properties of the cofactor. vanderbilt.edu The flavin coenzyme's conformation is dependent on its oxidation state; it is planar when oxidized but adopts a bent conformation in the fully reduced (1,5-dihydro) state. vanderbilt.edu By synthesizing conformationally biased flavin models, researchers have shown that these conformational preferences can create a thermodynamic driving force that influences the redox potential. vanderbilt.edu For instance, studies on specific flavin analogs in HEPES buffer (pH 7.4) have provided experimental evidence that the redox chemistry of flavins can be predictably controlled through such conformational effects. vanderbilt.edu

Polarographic studies on the riboflavin-dihydroriboflavin system in acidic media have also been conducted. colab.ws On a mercury electrode, the reduction of riboflavin (RF) to dihydroriboflavin (DRF) presents a "normal" wave with a half-wave potential (E₁/₂) that nearly coincides with the formal potential of the RF/DRF couple, indicating a reversible two-electron reduction. colab.ws

The electrochemical environment, such as the presence of surfactants, can also influence the redox potentials of riboflavin and its derivatives. researchgate.net Studies using cyclic voltammetry at a carbon paste electrode in various surfactant media (cationic, anionic, and nonionic) have shown shifts in both peak potentials and peak currents, highlighting the sensitivity of the flavin redox system to its microenvironment. researchgate.net

Detailed Research Findings

Electrochemical studies provide quantitative data on the redox properties of flavins. The table below, derived from cyclic voltammetry experiments, illustrates the redox potentials for different flavin compounds, demonstrating the influence of molecular structure on redox behavior.

Interactive Data Table: Redox Potentials of Flavin Derivatives

Flavin Compound Redox Potential (mV vs Ag/AgCl)
Flavin 1 -450
This compound 2 -
Flavin 3 -
Flavin 4 -
Flavin 5 -
8,9,10-trimethylflavin 6 -350

Data sourced from experiments conducted in 100 mM, pH 7.4 HEPES buffer at 30 °C. vanderbilt.edu

The data reveals a measurable difference in redox potential between flavin analogs, which is attributed to conformational biases. vanderbilt.edu For example, a linear relationship has been established between the rate of mercuric ion reduction and the redox potential of the flavin, providing evidence that the rates of flavin-mediated reactions can be influenced by the conformation of the flavin molecule. vanderbilt.edu

Biochemical Roles and Enzymatic Catalysis Involving 1,5 Dihydroriboflavin

Function as a Coenzyme in Flavoenzymes

Flavin coenzymes, existing as flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD), are crucial for a wide array of biochemical reactions. The versatility of the flavin molecule lies in the ability of its isoalloxazine ring to undergo reversible reduction, accepting either one or two electrons. When fully reduced by accepting two hydrogen atoms, the oxidized flavin is converted to the nearly colorless 1,5-dihydroflavin form. softbeam.netnih.gov This reduced state is a pivotal intermediate in the catalytic cycles of numerous flavoenzymes, particularly oxidoreductases. nih.gov While the oxidized and semiquinone forms of the flavin coenzyme are planar, the fully reduced 1,5-dihydro state adopts a bent conformation. vanderbilt.edu This conformational flexibility allows the apoenzyme to modulate the redox properties of the flavin cofactor. vanderbilt.edu

Many flavoenzymes utilize nicotinamide (B372718) adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as the primary source of reducing equivalents to generate the active 1,5-dihydroflavin coenzyme. nih.govwikipedia.org This process involves the direct transfer of a hydride ion (a proton and two electrons) from NAD(P)H to the N5 position of the flavin's isoalloxazine ring. d-nb.info The catalytic cycle for these enzymes typically follows a ping-pong mechanism, where the enzyme-bound flavin is first reduced by NAD(P)H, and the resulting NAD(P)⁺ is released before the second substrate binds for the oxidative half-reaction. nih.govwikipedia.org

Flavin reductases are a specific class of enzymes that catalyze the reduction of free flavins by NAD(P)H. wikipedia.orgnih.gov For instance, the NAD(P)H:flavin oxidoreductase from Escherichia coli, known as Fre, follows a sequential ordered mechanism where NADPH binds to the enzyme first, followed by the flavin substrate (riboflavin or FMN). nih.gov The nicotinamide ring of the bound NAD(P)H stacks over the pyrazine (B50134) ring of the flavin, positioning the C4 atom of the pyridine (B92270) nucleotide directly above the flavin N5 atom, facilitating the hydride transfer. d-nb.info This reduction is essential for the function of various metabolic pathways and enzyme systems, such as bacterial luciferase. wikipedia.orgwiley.com

Table 1: Key Features of NAD(P)H-Dependent Flavin Reduction

Feature Description Source(s)
Mechanism Type Ping-pong bi-bi or Sequential Ordered nih.govwikipedia.orgnih.gov
Electron Donor NAD(P)H nih.govwikipedia.org
Hydride Transfer From C4 of NAD(P)H to N5 of the flavin isoalloxazine ring d-nb.info
Product of Flavin 1,5-Dihydroflavin (e.g., FMNH₂, FADH₂) softbeam.net

| Product of Nucleotide | NAD(P)⁺ | wikipedia.org |

Oxidoreductases are a broad class of enzymes (EC 1) that catalyze the transfer of electrons from a reductant (electron donor) to an oxidant (electron acceptor). wikipedia.orgnih.gov Flavoenzymes are prominent members of this class, where the 1,5-dihydroriboflavin moiety within FMN or FAD acts as a critical intermediate. nih.gov The catalytic cycle of these enzymes involves two distinct half-reactions: a reductive phase where the enzyme-bound flavin is reduced by a donor like NAD(P)H, and an oxidative phase where the 1,5-dihydroflavin transfers the stored electrons to an acceptor substrate, thereby regenerating the oxidized flavin. d-nb.info

This two-electron transfer strategy is particularly important in systems like NAD(P)H:quinone oxidoreductases. These enzymes catalyze a strict two-electron reduction of quinones to hydroquinones, a process that prevents the formation of reactive semiquinone radicals that can lead to oxidative stress. nih.gov The 1,5-dihydroflavin intermediate ensures that both electrons are delivered to the quinone substrate in a single step. nih.gov Other systems where 1,5-dihydroflavin is a key player include the reduction of nitroaromatic compounds by nitroreductases and the generation of light in bacterial bioluminescence. nih.govsemanticscholar.org

Mechanisms of NAD(P)H-Dependent Reduction

Involvement in Specific Enzyme Systems

Methylenetetrahydrofolate reductase (MTHFR) is a FAD-dependent flavoenzyme that plays a crucial role in folate and homocysteine metabolism. nih.govnih.gov It catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. wikipedia.orgmedlineplus.gov This product, 5-methyltetrahydrofolate, is the primary circulatory form of folate and serves as the methyl donor for the remethylation of homocysteine to methionine. nih.govobstetricgynecoljournal.com

The catalytic mechanism of MTHFR involves the FAD cofactor. The enzyme uses NADPH as the reducing agent to convert the bound FAD to its 1,5-dihydroflavin form (FADH₂). nih.gov This reduced flavin then transfers the hydride to the substrate, 5,10-methylenetetrahydrofolate, producing 5-methyltetrahydrofolate and regenerating the oxidized FAD cofactor, completing the catalytic cycle. The proper functioning of this cycle is vital, as reduced MTHFR activity can lead to an accumulation of homocysteine, a risk factor for various health issues. nih.govwikipedia.org

Table 2: Catalytic Cycle of MTHFR

Step Reactant(s) Enzyme State Product(s) Source(s)
1. Reductive Half-Reaction NADPH MTHFR-FAD NADP⁺, MTHFR-FADH₂ nih.gov

| 2. Oxidative Half-Reaction | 5,10-methylenetetrahydrofolate | MTHFR-FADH₂ | 5-methyltetrahydrofolate, MTHFR-FAD | nih.govwikipedia.org |

Nitroreductases are flavoenzymes, often containing FMN, that catalyze the reduction of nitroaromatic and nitroheterocyclic compounds. nih.gov These enzymes are of significant interest for their role in activating nitroaromatic prodrugs for cancer therapy and their ability to bioremediate environmental pollutants. nih.gov The catalytic process is dependent on the reduction of the flavin cofactor by NAD(P)H. nih.gov

The reaction mechanism involves two main stages. First, the enzyme's FMN cofactor is reduced by NAD(P)H to FMNH₂, which contains the this compound moiety. nih.gov In the second stage, the reduced enzyme (E-FMNH₂) sequentially transfers electrons to the nitroaromatic substrate. This occurs in two successive two-electron reduction steps. The nitro group (R-NO₂) is first reduced to a nitroso intermediate (R-NO), which is then further reduced to a hydroxylamine (B1172632) product (R-NHOH). nih.gov The ability of the 1,5-dihydroflavin to act as a two-electron donor is central to this pathway, which avoids the generation of potentially toxic single-electron reduction intermediates. nih.gov

Bacterial luciferase is a flavin-dependent monooxygenase that catalyzes a bioluminescent reaction, producing light. frontiersin.orgnih.gov The enzyme, a heterodimer of α and β subunits, requires three substrates: reduced flavin mononucleotide (FMNH₂), molecular oxygen (O₂), and a long-chain aliphatic aldehyde. semanticscholar.orgnih.gov The FMNH₂ substrate, containing the this compound core, is supplied by a separate NAD(P)H-dependent flavin reductase enzyme. wiley.comsemanticscholar.org

The reaction mechanism proceeds through several key intermediates:

Binding: Reduced flavin (FMNH₂) binds to the luciferase enzyme. nih.govnih.gov

Oxygen Reaction: The enzyme-FMNH₂ complex reacts with molecular oxygen to form a C4a-peroxyflavin intermediate. semanticscholar.orgnih.gov

Aldehyde Addition: This peroxyflavin intermediate then reacts with the long-chain aldehyde to form a C4a-peroxyhemiacetal intermediate. semanticscholar.orgnih.gov

Light Emission: This unstable intermediate decomposes, yielding a long-chain carboxylic acid, water, oxidized FMN, and an electronically excited C4a-hydroxyflavin species. semanticscholar.orgnih.gov The relaxation of this excited flavin to its ground state results in the emission of blue-green light, typically around 490 nm. semanticscholar.orgnih.gov

The entire process is a single-turnover event for the luciferase, as the rapid autooxidation of free FMNH₂ prevents multiple cycles without a continuous supply from the associated flavin reductase. nih.gov

Table 3: Compounds Mentioned in the Article | Compound Name | | | :--- | | this compound | | 5,10-methylenetetrahydrofolate | | 5-methyltetrahydrofolate | | Flavin adenine dinucleotide (FAD) | | Flavin mononucleotide (FMN) | | Homocysteine | | Hydroxylamine | | Methionine | | Nicotinamide adenine dinucleotide (NADH) | | Nicotinamide adenine dinucleotide phosphate (NADPH) | | Nitroso compounds | | Riboflavin (B1680620) |

Flavokinase Activity and Flavin Mononucleotide (FMN) Regulation

Flavokinase (EC 2.7.1.26), also known as riboflavin kinase (RFK), is a crucial enzyme that catalyzes the phosphorylation of riboflavin (vitamin B2) to produce flavin mononucleotide (FMN). b-cdn.netprospecbio.com This reaction is an essential first step in the biosynthesis of flavin coenzymes, FMN and flavin adenine dinucleotide (FAD), which are vital for a multitude of cellular processes. frontiersin.org The activity of flavokinase is subject to regulation, and the availability of its substrate, riboflavin, directly influences the synthesis of FMN. researchgate.net

In Bacillus subtilis, the bifunctional enzyme RibFC possesses both flavokinase and FAD-synthetase activities, enabling the efficient conversion of riboflavin into its biologically active forms, FMN and FAD. nih.gov The regulation of riboflavin biosynthesis and transport is partly controlled by FMN riboswitches, which are genetic regulatory elements that bind to FMN. pnas.org When FMN levels are sufficient, it binds to these riboswitches, leading to a decrease in the expression of genes involved in riboflavin synthesis. nih.govpnas.org

However, a protein named RibR can counteract this FMN-induced shutdown of riboflavin synthesis. nih.gov RibR exhibits flavokinase activity, although it is significantly lower than that of RibFC. nih.gov Notably, RibR is specific for the reduced form of riboflavin, this compound. nih.gov This specificity suggests a specialized role for RibR in cellular metabolism, potentially linking the regulation of riboflavin synthesis to the cellular redox state. By phosphorylating this compound, RibR can contribute to the FMN pool under specific conditions, thereby overriding the FMN riboswitch and allowing for continued riboflavin gene expression even when FMN levels are seemingly adequate. nih.govpnas.org This dual-control mechanism allows for a more nuanced regulation of flavin homeostasis, connecting it to other metabolic pathways such as sulfur metabolism in B. subtilis. nih.gov

The intracellular phosphorylation of riboflavin by flavokinase serves as a metabolic trapping mechanism, which is key to maintaining riboflavin homeostasis. b-cdn.net Unbound flavins are susceptible to degradation and excretion. b-cdn.net Therefore, the conversion to FMN ensures the retention and availability of this vital cofactor within the cell.

Table 1: Key Enzymes in FMN Synthesis and Regulation

Enzyme/Protein Function Substrate(s) Product(s) Regulatory Role
Flavokinase (Riboflavin Kinase) Catalyzes the phosphorylation of riboflavin. b-cdn.netprospecbio.com Riboflavin, ATP Flavin Mononucleotide (FMN), ADP Central to the synthesis of FMN and FAD. frontiersin.org
RibFC (B. subtilis) Bifunctional enzyme with flavokinase and FAD-synthetase activity. nih.gov Riboflavin, ATP, FMN FMN, FAD Major contributor to the cellular FMN and FAD pool. nih.gov
RibR (B. subtilis) Flavokinase specific for dihydroriboflavin. nih.gov This compound, ATP Flavin Mononucleotide (FMN), ADP Overrides FMN riboswitch to allow riboflavin synthesis. nih.govpnas.org

Enzymatic Regeneration and Cycling of this compound

This compound (FMNH2 or FADH2 in its coenzyme forms) is the fully reduced form of riboflavin and its derivatives. vscht.cznih.gov It plays a critical role as an electron donor in a variety of biochemical reactions. The regeneration of this reduced flavin is essential for the continuous catalytic activity of flavoenzymes. This cycling between the oxidized and reduced forms is a hallmark of flavin-dependent catalysis. wikipedia.org

The enzymatic regeneration of this compound is primarily accomplished by NAD(P)H-dependent flavin reductases (EC 1.5.1.30). b-cdn.net These enzymes utilize NADH or NADPH as a source of reducing equivalents to convert oxidized flavins (FMN or FAD) back to their reduced forms. b-cdn.net This process is vital for maintaining the cellular pool of reduced flavins required for various metabolic pathways.

One significant role of enzymatically generated this compound is in the protection against oxidative stress. frontiersin.org It can act as a potent antioxidant by reducing reactive oxygen species. cambridge.org For instance, this compound can rapidly reduce the higher oxidation states of iron in hemeproteins, such as those formed during reactions with hydrogen peroxide, thereby preventing irreversible damage to these proteins. umich.edu This protective mechanism is thought to be important in mitigating cellular damage associated with conditions like ischemia-reperfusion. b-cdn.netumich.edu

The catalytic cycle of many flavoenzymes involves the reversible interconversion between the oxidized (FMN, FAD), semiquinone (FMNH•, FADH•), and fully reduced (FMNH2, FADH2) forms. wikipedia.org This versatility allows flavins to participate in both one- and two-electron transfer reactions. wikipedia.org For example, in the case of methylenetetrahydrofolate reductase (MTHFR), an FAD-dependent enzyme, the flavin cofactor is reduced and then reoxidized during the catalytic cycle that is crucial for folate metabolism. researchgate.netnih.gov

The regeneration of reduced flavins is also coupled to other critical metabolic pathways. For example, the conversion of vitamin B6 to its active form, pyridoxal (B1214274) 5'-phosphate, requires FMN, and the metabolism of folate is dependent on FAD. Therefore, the efficient enzymatic cycling of this compound and its coenzyme forms is integral to a wide range of cellular functions.

Table 2: Enzymes and Processes in this compound Cycling

Enzyme/Process Function Reactant(s) Product(s) Significance
NAD(P)H Flavin Reductase Regeneration of reduced flavins. b-cdn.net FMN/FAD, NAD(P)H FMNH2/FADH2, NAD(P)+ Maintains the cellular pool of reduced flavins for various metabolic reactions. b-cdn.net
Antioxidant Defense Reduction of reactive oxygen species and oxidized biomolecules. cambridge.orgumich.edu This compound, Oxidized species Riboflavin, Reduced species Protects cells from oxidative damage. frontiersin.org
Flavoenzyme Catalysis Electron transfer in enzymatic reactions. wikipedia.org This compound, Substrate Riboflavin, Product Essential for the catalytic activity of numerous oxidoreductases. wikipedia.org
Vitamin Metabolism Cofactor for enzymes involved in the metabolism of other vitamins. FMN/FAD Links flavin metabolism to that of vitamin B6 and folate.

Photophysical and Photochemical Pathways of 1,5 Dihydroriboflavin

Mechanisms of Photoreduction and Photoexcitation

The photoreduction of flavins, including the generation of 1,5-dihydroriboflavin, and its subsequent photoexcitation involve intricate mechanisms that are influenced by the surrounding chemical environment. The process often begins with the absorption of light by the oxidized form of riboflavin (B1680620), leading to its excitation. This excited molecule can then be reduced to this compound through various pathways. Once formed, this compound itself can absorb light and participate in further photochemical reactions.

Excited Singlet and Triplet State Involvement

Upon absorption of light, a flavin molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). beilstein-journals.orglibretexts.org This state is typically short-lived, with a lifetime in the nanosecond range. beilstein-journals.org From the S₁ state, the molecule can either return to the ground state through fluorescence or undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). libretexts.orgnih.gov The lifetime of the triplet state is significantly longer, on the order of microseconds to milliseconds. beilstein-journals.org

Both the excited singlet and triplet states of flavins are implicated in their photochemical reactions. beilstein-journals.orgresearchgate.net The longer lifetime of the triplet state generally allows for a higher probability of bimolecular reactions, such as electron transfer with other molecules. nih.gov The relative importance of the singlet and triplet pathways can depend on the specific flavin derivative, the solvent, and the presence of other reactants. nih.gov For instance, in some organocatalysts, intersystem crossing to the triplet state is a minor pathway, while for others, it is of greater importance. nih.gov

Intramolecular Photoreduction Processes

In the absence of external electron donors, the photoreduction of riboflavin to this compound can occur through an intramolecular process. beilstein-journals.org Early theories suggested that the ribityl side chain of the light-excited riboflavin molecule could act as an electron donor for the isoalloxazine nucleus. iastate.edu This intramolecular electron transfer would result in a reduced flavin and a modified side chain. iastate.edu Anaerobic irradiation of riboflavin leads to the intramolecular photoreduction of the isoalloxazine ring, causing the characteristic yellow color to fade. beilstein-journals.org The introduction of air can partially restore the color due to the reoxidation of the reduced flavin. beilstein-journals.org

The products of intramolecular photoreduction can include species like formylmethylflavin (FMF) and carboxymethylflavin (B1198471) (CMF). who.int These reactions can occur alongside other photochemical processes such as photoaddition and photodealkylation. beilstein-journals.orgwho.int

Nucleophilic Addition in Photoreduction Mechanisms

Nucleophilic addition represents a significant pathway in the photoreduction of flavins. researchgate.net In this mechanism, a nucleophile attacks the electron-deficient flavin nucleus, particularly in its excited triplet state. researchgate.netsavemyexams.com The carbonyl carbon of the flavin is susceptible to nucleophilic attack due to the electronegativity of the adjacent oxygen atom, which creates a partial positive charge on the carbon. savemyexams.com

A key example is the photoreduction of flavin by the cyanide ion (CN⁻). researchgate.net In this reaction, the cyanide ion acts as a photosubstrate that adds to the excited flavin triplet state, leading to the formation of 6- and 9-cyano-1,5-dihydroflavin. researchgate.net This nucleophilic addition pathway suppresses one-electron oxidoreduction processes. researchgate.net The mechanism involves the attack of the nucleophile on the electrophilic carbon of the C=O group, forming an intermediate that is then protonated. savemyexams.comlibretexts.org The reactivity of carbonyl compounds towards nucleophilic addition is influenced by the polarization of the carbonyl bond, with aldehydes generally being more reactive than ketones. libretexts.org

Transient Species Formation and Decay Kinetics in Photochemistry

The photochemistry of flavins is characterized by the formation of several transient species. researchgate.net Upon photoexcitation, the primary transients formed are the excited singlet and triplet states. researchgate.net The decay of these excited states can lead to the formation of other reactive intermediates, such as the neutral flavin semiquinone radical (FlH•) and the flavin radical anion (Fl•⁻). researchgate.net

Flash photolysis studies have been instrumental in identifying these transient species and determining their decay kinetics. The excited triplet state of riboflavin has a characteristic absorption spectrum and decays via second-order kinetics. arizona.edu The flavin semiquinone radical also decays through a second-order disproportionation reaction. researchgate.net The rate constants for the decay of these transient species have been measured under various conditions. researchgate.net For example, the decay rate of the triplet state can be influenced by the presence of oxygen and other quenchers. arizona.edu

Table 1: Decay Kinetics of Riboflavin Transient Species

Transient SpeciesReactionRate Constant (2k)Conditions
Flavin Radical Anion (Rf•⁻)Dismutation(1.0 ± 0.5) x 10⁹ M⁻¹s⁻¹Deoxygenated DMF
Flavin Radical Anion (Rf•⁻)Dismutation7.0 x 10⁸ M⁻¹s⁻¹Aqueous solution (pH 11.4) with sodium formate

Data sourced from multiple studies. researchgate.net

Solvent and Environmental Effects on Photoreactivity

The photophysical and photochemical behavior of this compound and its parent compound, riboflavin, are significantly influenced by the solvent and the surrounding environment. nih.govevidentscientific.com Factors such as solvent polarity, dielectric constant, viscosity, and pH can alter the rates and mechanisms of photoreactions. beilstein-journals.orgnih.gov

Generally, the rate of riboflavin photolysis is faster in organic solvents compared to aqueous solutions. beilstein-journals.org The stability of polar drugs like riboflavin can be improved by altering the dielectric constant of the medium. nih.gov An increase in solvent polarity can lead to a red shift in the fluorescence emission spectrum, indicating a reduction in the energy gap between the ground and excited states. evidentscientific.com This is due to the reorientation of solvent molecules around the fluorophore in its excited state. evidentscientific.com

The rate of photolysis has been shown to be linearly dependent on the solvent's dielectric constant and inversely dependent on its viscosity. nih.gov Furthermore, environmental factors such as the presence of oxygen can dramatically affect the photochemical pathways. beilstein-journals.org In anaerobic conditions, intramolecular photoreduction is favored, while in the presence of oxygen, photosensitized reactions, including the formation of singlet oxygen, can occur. beilstein-journals.orgresearchgate.net The pH of the solution also plays a crucial role, with the rate of photolytic degradation of riboflavin decreasing in the order of alkaline, neutral, and acidic solutions. iastate.edu

Molecular Interactions and Recognition Within Biological Systems

Binding Studies with Antibodies and Protein Environments

The generation and study of monoclonal antibodies with specificity for 1,5-dihydroriboflavin have provided significant insights into how protein environments can selectively recognize and bind this oxygen-sensitive molecule. wur.nlresearchgate.net

The antigen-binding site of an antibody is formed by the hypervariable loops, or complementarity-determining regions (CDRs), of its heavy and light chains. wur.nl The specificity of these sites for a small molecule like this compound is a testament to the precise three-dimensional arrangement of amino acid residues that can form favorable interactions with the hapten. wur.nl

Studies comparing the binding of this compound and its oxidized counterpart, riboflavin (B1680620), to different immunoglobulins (IgG and IgM) have revealed significant differences in both affinity and the dynamics of the binding event. For instance, an IgG1 antibody was found to have an affinity for this compound that is over 80 times greater than for riboflavin. researchgate.netresearchgate.net This pronounced specificity is accompanied by a much more restricted internal motion of the bound this compound compared to riboflavin, indicating a tighter and more rigid fit within the antigen-binding site. researchgate.netresearchgate.net

In contrast, an IgM antibody showed only a slightly higher affinity for this compound over riboflavin, and the flexibility of binding for both redox states was nearly identical. researchgate.netresearchgate.net This suggests that the antigen-binding site of the IgM is less selective and provides a more flexible environment. researchgate.net These findings highlight how different antibody frameworks can modulate binding specificity and the conformational freedom of the bound ligand. wur.nlresearchgate.netresearchgate.net

The topography of the antigen-binding site can range from a cavity, ideal for small haptens, to grooves or planar surfaces for larger antigens. wur.nl For this compound, a cavity-like binding site would be expected. The diversity in the amino acid composition of the CDRs allows for a wide range of potential interactions, leading to the generation of antibodies with high specificity for even subtle differences in molecular structure, such as the reduced state of the flavin ring. nih.gov

Table 1: Comparison of Antibody Binding to this compound and Riboflavin

Antibody Isotype Relative Affinity (this compound vs. Riboflavin) Binding Site Dynamics for this compound
IgG1 >80 times higher Highly restricted internal motion
IgM Slightly higher Binding flexibility similar to riboflavin

Data sourced from references researchgate.netresearchgate.net

Determining the binding affinity of antibodies for an unstable molecule like this compound presents significant challenges. Standard techniques are often not suitable due to the molecule's low fluorescence quantum yield and instability in the presence of oxygen. researchgate.net

Time-resolved fluorescence spectroscopy has emerged as a powerful and sensitive technique to overcome these limitations. researchgate.netresearchgate.net This method can be used to study the binding of both this compound and riboflavin to antibodies. researchgate.netresearchgate.net By analyzing the fluorescence anisotropy decay, researchers can obtain information about the rotational correlation times of the free and antibody-bound flavin molecules. wur.nl These parameters provide insights into the size and shape of the rotating molecular entity and the flexibility of the binding. wur.nl

Other methods for determining antibody affinity include:

Enzyme-Linked Immunosorbent Assay (ELISA) : A common and versatile technique for quantifying antibody-antigen interactions. wur.nl

Equilibrium Dialysis : A classic method for measuring the binding of small molecules to macromolecules. mdpi.comnih.gov

Isothermal Titration Calorimetry (ITC) : Considered a gold standard for its ability to provide a complete thermodynamic profile of the binding interaction without the need for labeling. mdpi.complos.org

Surface Plasmon Resonance (SPR) : A label-free technique that monitors binding events in real-time. wur.nl

The choice of method depends on the specific characteristics of the antigen and antibody, as well as the desired level of detail regarding the binding thermodynamics and kinetics. mdpi.com

Antigen-Binding Site Specificity and Dynamics

Self-Association of this compound Molecules

Like its oxidized form, this compound exhibits a tendency to self-associate in aqueous solutions. wur.nl This phenomenon is driven by dispersive interactions, specifically π-stacking of the isoalloxazine rings. rsc.org The rotational correlation time distribution of free this compound is more complex than that of riboflavin, with a main contribution at 0.3 ns, which is consistent with the value for free reduced flavin mononucleotide (FMN). wur.nl The additional contributions to the rotational correlation time are attributed to the self-association of this compound molecules. wur.nl This tendency for self-aggregation is more pronounced at higher concentrations. wur.nl

Complexation with Biological Macromolecules and Ligands

The interaction of this compound is not limited to antibodies. It forms complexes with a variety of biological macromolecules, a process that is fundamental to its function in enzymatic reactions. tesisenred.net The binding of this compound to proteins can significantly alter its properties and reactivity. For instance, the fluorescence of flavins can be quenched upon binding to certain macromolecules. arizona.edu The stability of these macromolecular complexes is influenced by the size of the interface and the nature of the interacting forces. nih.gov

Protein-Flavin Conformational Dynamics

The binding of flavins, including the 1,5-dihydro form, to proteins is often accompanied by conformational changes in both the flavin and the protein. nih.govnih.gov These dynamics are crucial for catalytic function. nih.gov Studies on flavin-dependent enzymes have revealed that the protein environment can induce different conformations of the flavin coenzyme. nih.govmst.edu For example, in some enzymes, the flavin can adopt an "in" or "out" conformation within the active site, which is linked to the binding of substrates and cofactors like NADP(H). nih.govmst.edu Flavin reduction itself can be a trigger for these conformational shifts. nih.govmst.edu Single-molecule studies have demonstrated that the distance between the flavin and nearby amino acid residues can fluctuate over multiple timescales, indicating the existence of several interconverting protein conformers that are linked to catalytic activity. nih.gov

Advanced Spectroscopic and Analytical Methodologies in 1,5 Dihydroriboflavin Research

Fluorescence Spectroscopy Applications

Reduced flavins, including 1,5-dihydroriboflavin, are intrinsically fluorescent, emitting light in the blue to green spectral region. d-nb.info However, their fluorescence properties, such as spectral distribution and quantum yield, are highly dependent on environmental factors like solvent polarity, viscosity, and pH. d-nb.info

Time-resolved fluorescence spectroscopy is a powerful tool for investigating the dynamic characteristics of this compound, particularly within protein environments like flavodoxins. arievanhoek.nl The fluorescence decay of the reduced flavin chromophore, whether free or protein-bound, is complex and typically composed of three components. arievanhoek.nlnih.gov The shortest-lived component is sensitive to the microenvironment of the isoalloxazine ring, making it a useful probe for local changes. arievanhoek.nlnih.gov The two longer-lived components appear to be intrinsic to the reduced chromophore itself and are less affected by the surrounding environment. arievanhoek.nlnih.gov

Fluorescence anisotropy decay measurements reveal that when bound to proteins such as flavodoxins, the flavin mononucleotide is immobilized, with its rotational correlation time reflecting the rotation of the entire protein. arievanhoek.nlnih.gov This indicates a lack of rapid structural fluctuations of the reduced flavin within the protein matrix, suggesting that electron transfer mechanisms involving flavodoxin proceed with an immobilized reduced flavin. arievanhoek.nlnih.gov In contrast, some studies of reduced flavoproteins have observed distinct depolarization, suggesting a degree of mobility for the flavin chromophore in those cases. d-nb.info

The application of high-performance time-resolved fluorescence (HPTRF) spectrometers, which can acquire a complete fluorescence decay curve with each laser pulse, has significantly advanced the study of fluorescent molecules like flavins. umn.edu This technology allows for high-throughput experiments crucial for studying transient kinetics and complex biological systems. umn.edu

Table 1: Fluorescence Lifetime Components of Reduced Flavin

ComponentSensitivity to EnvironmentImplication
Shortest HighDiagnostic for the microenvironment of the isoalloxazine ring. arievanhoek.nlnih.gov
Longer (2 components) LowRelated to intrinsic photophysical properties of the reduced chromophore. arievanhoek.nlnih.gov

The fluorescence quantum yield of 1,5-dihydroflavins is generally low compared to their oxidized counterparts. arievanhoek.nl This quantum yield can be significantly influenced by the flavin's environment. For example, while a model compound, 5-decyl-4a-hydroxy-4a,5-dihydroFMN, is weakly fluorescent in solution, its binding to luciferase markedly enhances its fluorescence. nih.gov The fluorescence quantum yields for this model bound to wild-type and a mutant luciferase were found to be 0.08 and 0.05, respectively. nih.gov These values are substantial, representing about half of the bioluminescence quantum yields of the respective luciferases, providing strong support for 4a-hydroxy-4a,5-dihydroFMN being the emitter in the bacterial bioluminescence reaction. nih.gov

In studies with starch films, the initial fluorescence quantum yield of riboflavin (B1680620) was determined to be 0.37. mdpi.com However, exposure to blue light led to a decrease in the quantum yield, indicating the formation of quenching centers through photo-induced restructuring of the starch-flavin complex. mdpi.com

Time-Resolved Fluorescence Techniques for Binding and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

NMR spectroscopy is a fundamental technique for probing the electronic structure and conformation of reduced flavins. nih.gov Studies often utilize ¹³C- and ¹⁵N-substituted coenzymes to enhance signal detection and interpretation, with the chemical shifts of free flavins serving as a reference for those observed in flavoproteins. nih.gov

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound. The chemical shifts are sensitive to factors such as temperature, concentration, solvent polarity, and pH. nih.gov Proton-decoupled ¹³C NMR spectra are commonly used to simplify the output to single peaks for each non-equivalent carbon, providing direct information about the carbon skeleton. bhu.ac.in Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. bhu.ac.in

In studies of reduced flavin, the pH-dependence of ¹⁵N chemical shifts has been particularly insightful. For instance, the chemical shift of the N(1) atom is strongly pH-dependent due to its ionization, with a pKa of 6.8. d-nb.info The N(5)-H group in two-electron reduced flavoproteins often appears as a doublet in the ¹⁵N-NMR spectrum due to N(5)-H coupling, whereas in free flavin at pH 5–8, it is a singlet due to rapid proton exchange. d-nb.info

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Flavin Derivatives

Carbon PositionFlavin Derivative 1Flavin Derivative 2Flavin Derivative 3 (anti)Flavin Derivative 3 (syn)
C2 153.3153.1148.1148.0
C4 176.4198.0--
C4a 104.7100.7100.8100.8
C5a 135.2136.2--
C6 121.5120.8121.8122.1
C7 128.1127.7--
C8 128.5128.4128.3128.5
C9 132.9132.8132.5132.5
C9a 136.7136.9--
C10a 108.1107.8108.1108.1
Data compiled from various studies on flavin derivatives. mpg.de

The isoalloxazine ring of reduced flavin is not planar and can adopt several conformations, from nearly planar to significantly bent. nih.gov NMR techniques, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, are crucial for determining the preferred conformation in solution. researchgate.net For example, NOESY experiments can reveal the predominance of 'closed' or 'open' conformers depending on the solvent's polarity. researchgate.net In one study, the proportion of open conformers of a flavin derivative was found to be 22.7% in CDCl₃ and increased to 59.8% in the more polar DMSO-d₆. researchgate.net

The analysis of the ribityl side chain conformation also benefits from ¹H NMR, with spectral simulations helping to assign proton resonances. researchgate.net The conformational equilibrium is sensitive to changes in solvent polarity, and theoretical calculations are often used in conjunction with NMR data to determine the geometries and energies of the most stable conformers. auremn.org.br

1H and 13C NMR Techniques in Reduced Flavin Studies

UV-Visible Spectrophotometry for Kinetic and Mechanistic Studies

UV-Visible spectrophotometry is a cornerstone technique for studying the kinetics and mechanisms of reactions involving this compound. The reduction of the oxidized flavin, which has characteristic absorption peaks around 375 nm and 445 nm, to the 1,5-dihydro form results in the loss of these peaks, effectively bleaching the chromophore. researchgate.net This spectral change allows for the monitoring of reaction progress.

The oxidation of this compound can be followed by monitoring the increase in absorbance at 445 nm. umich.edu This method has been used to determine the kinetics of various reactions, such as the reduction of carbonyl compounds by this compound and the oxidation of alcohols by flavin. nih.gov For instance, the reaction between this compound and oxygen has been studied to determine reaction rates at different temperatures. arvojournals.org

Stopped-flow UV-Vis spectrophotometry is employed to measure the rates of fast reactions, such as the peroxidation of hemeproteins coupled to the oxidation of dihydroriboflavin. umich.edu This technique allows for the determination of second-order rate constants. For example, the rate constants for the peroxidation of horseradish peroxidase, myoglobin, and ferrocytochrome c were determined to be 6.2 x 10⁶, 7.5 x 10⁴, and 8 x 10³ M⁻¹s⁻¹, respectively. umich.edu

Stopped-Flow Spectrophotometry for Rapid Kinetics

Stopped-flow spectrophotometry is a powerful technique for investigating the kinetics of fast reactions in solution, with the capability to measure processes that occur in the millisecond range. wikipedia.orglibretexts.org The method involves the rapid mixing of two or more reactant solutions, after which the flow is abruptly stopped. wikipedia.orgwilliams.edu The ensuing chemical reaction in the observation cell is monitored by measuring the change in absorbance as a function of time. libretexts.orgwilliams.edu This technique is particularly well-suited for studying the oxidation kinetics of this compound, a colorless species, as it is converted back to the yellow, oxidized form of riboflavin.

Research utilizing stopped-flow spectrophotometry has been crucial in quantifying the reaction rates of flavin species. For instance, the technique has been employed to measure the rate of formation of dihydroriboflavin derivatives. oup.comlookchem.com A key reaction that has been characterized is the oxidation of this compound by molecular oxygen. arvojournals.org The rate constant for this reaction has been determined, providing fundamental data for understanding the role of this compound in both biological and chemical systems. arvojournals.org

Table 1: Kinetic Data for this compound Oxidation Measured by Stopped-Flow Spectrophotometry

ReactantOxidantTechniqueSecond-Order Rate Constant (k)TemperatureReference
This compoundMolecular OxygenStopped-Flow1 x 10³ M⁻¹s⁻¹25°C arvojournals.org

Transient Absorption Spectroscopy

Transient absorption spectroscopy (TAS) is a pump-probe technique used to detect and characterize short-lived intermediate species in photochemical and photophysical processes. nih.gov In a typical TAS experiment, a high-intensity "pump" pulse excites the molecule of interest, and a second, low-intensity "probe" pulse, delayed by a specific time, measures the absorption spectrum of the transient species formed. nih.gov By varying the delay time between the pump and probe pulses, the evolution of these transient states can be tracked on timescales ranging from femtoseconds to nanoseconds and longer. nih.gov

In the context of flavin chemistry, TAS is essential for studying the complete photocycle. Upon photoexcitation, riboflavin forms an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. researchgate.net This triplet state is a key intermediate that can react with other molecules. TAS allows for the direct observation of the absorption spectra of these excited states and the subsequent radical species that are formed. researchgate.net While this compound itself is not a primary photoactive species, it is a crucial product in the flavin photocycle, often formed via the disproportionation of two semiquinone radicals. TAS can monitor the decay of the semiquinone radical and the appearance of the stable ground-state products, riboflavin and this compound, thereby providing a complete picture of the reaction pathway. researchgate.netucla.edu

Table 2: Application of Transient Absorption Spectroscopy in the Flavin Photocycle

Transient SpeciesDescriptionRole of Transient Absorption Spectroscopy
Singlet State Riboflavin (¹Rf) The initial, short-lived excited state formed upon light absorption.Characterizes the primary photo-excitation and its decay pathways.
Triplet State Riboflavin (³Rf) A longer-lived excited state formed from the singlet state. It is a key reactive intermediate.Measures the formation kinetics, absorption spectrum, and reactivity of the triplet state.
Riboflavin Semiquinone Radical (RfH•) Formed by the reaction of the triplet state with an electron or hydrogen donor.Monitors the formation and decay kinetics of the radical species.
This compound (RfH₂) The fully reduced, stable ground-state product. researchgate.netCan be used to monitor the final step of the photocycle, as the transient absorption of radical species disappears.

Spectroscopic Probes for Environmental Analysis

Spectroscopic probes are molecules that signal the presence or concentration of a specific analyte through a measurable change in their optical properties, such as color (absorption) or fluorescence. semanticscholar.org An effective probe should exhibit high sensitivity, high selectivity, and a rapid response time. spectroscopyonline.com These probes are valuable tools in environmental analysis for detecting pollutants, metal ions, and other substances of interest. spectroscopyonline.comspectroscopyonline.com

The distinct spectroscopic properties of the riboflavin/1,5-dihydroriboflavin redox couple present an opportunity for its use as a spectroscopic probe. This compound is a colorless compound that undergoes rapid and specific oxidation by molecular oxygen to regenerate the intensely yellow-colored riboflavin. arvojournals.orgresearchgate.net This pronounced color change forms the basis of a potential colorimetric sensor for dissolved oxygen.

The reaction kinetics are sufficiently fast to allow for real-time monitoring in environments where oxygen concentration is a critical parameter. arvojournals.org For instance, in anaerobic or microaerobic systems, introducing this compound could serve as a visual or spectrophotometric indicator for oxygen intrusion. The high reaction rate constant ensures a sensitive response to even trace amounts of oxygen. arvojournals.org

Table 3: Potential Application of this compound as an Environmental Spectroscopic Probe

Target AnalyteProbe SystemPrinciple of DetectionSpectroscopic SignalPotential Advantages
Dissolved Oxygen (O₂)This compound (RfH₂)Oxidation of colorless RfH₂ to colored riboflavin by O₂.Appearance of yellow color (absorbance increase in the 450 nm region).High reactivity, rapid response, and a distinct visual/spectrophotometric signal. arvojournals.org

Theoretical and Computational Investigations of 1,5 Dihydroriboflavin

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in elucidating the electronic structure and predicting the reactivity of 1,5-dihydroriboflavin. Methods such as Density Functional Theory (DFT) and other ab initio techniques are frequently employed to model the behavior of the molecule. scienceopen.comaspbs.comuio.no

These calculations provide a foundational understanding of the flavin's electronic properties. wiley.com For instance, the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential are key determinants of its chemical behavior. The protein environment is known to play a critical role in tuning the electronic structure of flavins. wiley.com The highly responsive isoalloxazine ring system's electrons are modulated by interactions with nearby amino acids and water molecules. wiley.com

Quantum chemical methods are also used to investigate reaction mechanisms. By calculating the potential energy surfaces for various reactions, such as hydride transfer or single-electron transfer, researchers can predict the most likely pathways and the associated energy barriers. scienceopen.com These theoretical predictions are crucial for interpreting experimental observations and for understanding the catalytic power of flavoenzymes.

Table 1: Representative Quantum Chemical Methods in Flavin Research

Method Application Key Insights
Density Functional Theory (DFT) Calculation of ground-state electronic properties, reaction energetics. Electron density distribution, orbital energies, reaction mechanism pathways. scienceopen.com
Time-Dependent DFT (TD-DFT) Simulation of electronic absorption spectra. Understanding of optical properties and excited states. wiley.com

Molecular Modeling and Simulation of Flavin-Protein Interactions

Molecular modeling and simulations, particularly molecular dynamics (MD), are powerful tools for studying the dynamic interactions between this compound and its host proteins. nih.govnih.gov These methods allow for the exploration of the conformational landscape of the flavin within the enzyme's active site and the characterization of the non-covalent interactions that govern binding and reactivity.

Simulations can reveal how the protein environment influences the conformation of the flavin and, conversely, how the flavin's redox state can induce conformational changes in the protein. oup.com For example, MD simulations can track the hydrogen-bonding network between the flavin and the protein, which is crucial for stabilizing the reduced flavin and tuning its redox potential. mdpi.com

These computational approaches are also used to study the binding of substrates and inhibitors to flavoenzymes, providing insights into the determinants of specificity and affinity. nih.gov By understanding these interactions at a molecular level, researchers can design novel inhibitors or engineer enzymes with altered properties.

Table 2: Common Simulation Techniques for Flavin-Protein Systems

Technique Purpose Information Gained
Molecular Dynamics (MD) Simulating the time evolution of the flavin-protein complex. Conformational changes, interaction stability, solvent effects. mdpi.comsfu.ca
Docking Predicting the binding mode of ligands (e.g., substrates, inhibitors) to the flavoenzyme. Preferred binding orientation, key interacting residues. dovepress.com

Conformational Analysis through Computational Approaches

The conformation of this compound, particularly the planarity of the isoalloxazine ring, is a key determinant of its reactivity. Computational methods are extensively used to explore the conformational space of the flavin and to understand the factors that influence its geometry. nih.govchemrxiv.org

While the oxidized form of flavin is planar, the reduced form, this compound, can adopt a bent or "butterfly" conformation. The degree of bending is influenced by the surrounding protein environment. Computational conformational analysis can quantify this bending and correlate it with the flavin's reactivity. sfu.ca

Various computational techniques, from simple molecular mechanics force fields to more sophisticated quantum chemical calculations, are employed for conformational analysis. nih.gov These methods can predict the relative energies of different conformers and the energy barriers between them, providing a detailed picture of the flavin's conformational landscape. nih.govchemrxiv.org

Table 3: Computational Methods for Conformational Analysis of Flavins

Method Description Strengths
Molecular Mechanics (MM) Uses classical force fields to calculate the potential energy of different conformations. Computationally efficient, suitable for large systems and long simulations. nih.gov
Monte Carlo (MC) Sampling Generates a diverse set of conformations by random sampling. Effective for exploring a wide range of conformational space. nih.gov

Theoretical Studies on Electron Transfer Pathways

The primary role of this compound is to participate in electron transfer reactions. Theoretical studies have been crucial in elucidating the mechanisms of these electron transfer processes, which can occur through various pathways. researchmap.jpnih.gov

One of the key questions addressed by theoretical studies is whether electron transfer occurs in a single step or through a series of sequential steps. For example, in many flavoenzyme reactions, the transfer of two electrons and a proton can occur via a concerted mechanism (hydride transfer) or stepwise through single-electron and proton transfer events. ustc.edu.cn Computational modeling can help distinguish between these pathways by calculating the energetics of the respective transition states and intermediates.

Furthermore, theoretical models, such as the Marcus theory of electron transfer, are used to analyze and predict the rates of electron transfer reactions involving flavins. researchmap.jp These models consider factors such as the driving force of the reaction, the reorganization energy, and the electronic coupling between the donor and acceptor. The interaction between flavins and outer-membrane c-type cytochromes can facilitate a one-electron redox reaction, leading to a significantly faster electron transfer rate than that of free flavin. pnas.org

Network Science and Systems Biology Approaches in Flavin Research

While still an emerging area, network science and systems biology offer a new perspective on understanding the role of flavins in complex biological systems. mdpi.com These approaches move beyond the study of individual enzymes to consider the broader networks of reactions in which flavins participate.

In the context of this compound, these approaches could be used to model the flow of reducing equivalents through the cell, with flavins acting as key hubs in the electron transfer network. nih.gov This could provide insights into how different metabolic pathways are coordinated and how the cell maintains redox homeostasis. The development of biocatalysis has increased the number of commercial enzymes, and technologies for enzyme modification aim to enhance stability and expand substrate scope. mdpi.com

Chemical Synthesis and Analog Development in Academic Research

Research into Novel Synthetic Strategies for 1,5-Dihydroriboflavin

The synthesis of this compound and its derivatives is crucial for understanding the mechanisms of flavoenzymes. While direct synthesis is challenging due to the instability of the reduced form, researchers have developed various strategies. One notable approach involves the reduction of riboflavin (B1680620). For instance, irradiation of riboflavin in the presence of a suitable reducing agent can yield this compound. softbeam.netumich.edu Another strategy focuses on the synthesis of stable analogs that mimic the electronic and conformational properties of the native reduced flavin.

A significant development in this area was the facile synthesis of a deaza-thia analog of this compound, specifically 7,8-Dimethyl-10-D-ribitylpyrimido-[5,4-b] nih.govresearchgate.net-benzothiazine-2,4(1H,3H)-dione. acs.org This synthesis was achieved through a regioselective ribitylation followed by an S-N type Smiles rearrangement, a method that proved more efficient than previous approaches. core.ac.uk Such novel strategies are vital for creating analogs that can be used as mechanistic probes in flavoenzyme studies.

Furthermore, research has explored the reactions of this compound with various oxidants to understand its reactivity. Studies on the electron transfer reactions between dihydroriboflavin and metal-center oxidants have provided insights into its redox chemistry. acs.org These investigations are fundamental to developing new synthetic methods and understanding the biological roles of reduced flavins.

Design and Synthesis of Flavin Analogs and Derivatives for Mechanistic Probes

The design and synthesis of flavin analogs are a cornerstone of flavoenzyme research, allowing for the probing of active sites and elucidation of reaction mechanisms. nih.govresearchgate.net By systematically modifying the flavin structure, researchers can alter its electronic properties, redox potential, and steric features to dissect specific aspects of enzyme function. researchgate.net

Key areas of modification include:

The Isoalloxazine Ring: Modifications to the benzene (B151609) subnucleus, particularly at the C7 and C8 positions, have been extensively studied. researchgate.net Introducing electron-withdrawing or electron-donating groups at these positions alters the flavin's redox potential. researchgate.netresearchgate.net For example, 8-chloro- and 8-mercapto-flavins have been used to study the role of the flavin's redox potential in catalysis.

The N5 and C4a Positions: These positions are often directly involved in chemical catalysis, and analogs modified at these sites can provide insights into covalent intermediates. frontiersin.org

The N10 Side Chain: Modifications to the ribityl side chain can affect binding and positioning within the enzyme's active site.

Deazaflavins are a significant class of flavin analogs where a nitrogen atom in the isoalloxazine ring is replaced by a carbon atom. 1-Deazaflavin and 5-deazaflavin are prominent examples. cardiff.ac.ukacs.org 5-Deazaflavins are particularly interesting because they are obligatory two-electron carriers, which can help differentiate between one-electron and two-electron transfer mechanisms in flavoenzymes. uni-konstanz.de The synthesis of these analogs often involves multi-step chemical processes. cardiff.ac.ukacs.org

The following table summarizes some key flavin analogs and their applications as mechanistic probes:

Flavin AnalogModificationApplication as a Mechanistic Probe
8-Chloro-8-nor-flavin Chlorine at C8Probing accessibility to the C8 position through reactions with sulfur nucleophiles. uni-konstanz.de
5-Deazariboflavin Nitrogen at position 5 replaced by carbonDifferentiating between one-electron and two-electron transfer mechanisms. cardiff.ac.ukacs.orguni-konstanz.de
1-Deazariboflavin Nitrogen at position 1 replaced by carbonInvestigating the role of the N1 position in light-stimulated covalent bond formation in phototropic proteins. cardiff.ac.uk
8-Methylsulfonyl-substituted flavins Methylsulfonyl group at C8Creating high-potential flavins to study electrophilicity and redox potential effects. researchgate.net

These analogs have been instrumental in advancing our understanding of a wide range of flavoenzymes, including oxidases, dehydrogenases, and reductases. nih.govresearchgate.net

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the strengths of chemical synthesis and biocatalysis to create complex molecules with high efficiency and selectivity. nih.govmdpi.com This approach is particularly valuable for the synthesis of flavin derivatives and other natural products. beilstein-journals.orgchemistryviews.org

One of the key applications of chemoenzymatic synthesis in the context of flavins is the production of flavin nucleotides like FMN and FAD from chemically synthesized riboflavin analogs. uni-konstanz.descispace.com Enzymes such as FAD synthetase from Corynebacterium ammoniagenes can be used to convert riboflavin or its analogs first to FMN and then to FAD. scispace.com This method is advantageous because it often provides high stereoselectivity and avoids the need for protecting groups that are common in purely chemical syntheses.

Examples of chemoenzymatic approaches include:

Synthesis of Unnatural Deazaflavin Cofactors: Researchers have chemically synthesized a deazaflavin core structure and then used an engineered riboflavin kinase to phosphorylate it, producing an unnatural F420 analog. researchgate.net This demonstrates the power of combining chemical synthesis with protein engineering to create novel cofactors.

Immobilized Enzyme Systems: To improve reusability and process scalability, enzymes involved in flavin synthesis can be immobilized on solid supports. nih.gov For instance, flavin-dependent enzymes have been integrated into flow systems for the continuous production of fine chemicals. nih.gov

Late-Stage Functionalization: In the synthesis of complex natural products, enzymes can be used for late-stage modifications, such as oxidations or rearrangements, on a chemically synthesized core structure. beilstein-journals.orgpku.edu.cn This strategy leverages the high regio- and stereoselectivity of enzymes to perform transformations that would be challenging to achieve through traditional chemical methods.

The synergy between chemical and enzymatic methods in chemoenzymatic synthesis offers a powerful toolkit for producing a diverse range of flavin derivatives for various research applications. nih.govmdpi.com

Methodologies for Stable Reduced Flavin Analogs

The inherent instability of this compound, which readily oxidizes in the presence of air, presents a significant challenge for its study and application. To overcome this, researchers have developed methodologies to create stable analogs of reduced flavins. These analogs are designed to mimic the key structural and electronic features of the native reduced flavin while exhibiting greater stability.

One successful strategy involves the synthesis of conformationally biased flavin models . The reduced form of flavin adopts a bent conformation, and by synthesizing molecules that are locked in or favor this conformation, it is possible to create more stable reduced forms. vanderbilt.edu This approach has provided experimental evidence that the redox chemistry of flavins can be influenced by controlling their conformation. vanderbilt.edu

Another approach is the synthesis of deaza-thia analogs . For example, 10-substituted 7,8-dimethylpyrimido[5,4-b] nih.govresearchgate.netbenzothiazine-2,4(1H,3H)-diones are fairly stable analogs of reduced flavins like this compound. core.ac.uk A facile synthesis for the 10-D-ribityl derivative of this analog has been developed, providing a valuable tool for studying reduced flavin chemistry. acs.orgcore.ac.uk

The development of air-stable, reduced flavin catalysts has also been a focus. By employing a conformational bias strategy, researchers have designed reduced flavin catalysts that circumvent the rapid reduction of oxygen from the air. acs.org These stable catalysts have been successfully used as photoreductants in organic synthesis, demonstrating their potential to replace less stable or more toxic reducing agents. acs.org

Furthermore, NADH mimics have been explored as a means to regenerate reduced flavin cofactors in enzymatic reactions without the need for an auxiliary reductase enzyme system. acs.org These synthetic dihydropyridine (B1217469) derivatives can directly reduce FAD within the enzyme's active site, providing a more straightforward method for maintaining the reduced flavin state. acs.org

The following table highlights some of the methodologies used to create stable reduced flavin analogs:

MethodologyExample Analog/SystemKey Feature
Conformational Bias Conformationally restricted flavin modelsLocked in a bent conformation, mimicking the reduced state. vanderbilt.edu
Deaza-thia Analogs 7,8-Dimethyl-10-D-ribitylpyrimido-[5,4-b] nih.govresearchgate.net-benzothiazine-2,4(1H,3H)-dioneStable analog of this compound. acs.orgcore.ac.uk
Air-Stable Catalysts Conformationally biased reduced flavin catalystsCircumvent rapid oxidation by air. acs.org
Cofactor Regeneration Systems NADH mimics (synthetic dihydropyridines)In-situ regeneration of reduced flavin without auxiliary enzymes. acs.org

These innovative approaches are crucial for advancing the study of reduced flavins and harnessing their reactivity in a controlled and practical manner.

Chemical Modification Studies to Elucidate Structure-Activity Relationships

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and enzymology, providing insights into how the chemical structure of a molecule influences its biological activity. ashp.orgazolifesciences.com For this compound and its analogs, SAR studies involve systematically modifying the flavin structure and evaluating the impact of these changes on their function, such as their ability to act as cofactors for enzymes or as inhibitors. nih.govarchive.org

Key areas of chemical modification in SAR studies of flavin analogs include:

Substituents on the Aromatic Ring: The nature and position of substituents on the benzene portion of the isoalloxazine ring can significantly affect the electronic properties and, consequently, the redox potential of the flavin. researchgate.net For instance, introducing electron-withdrawing groups generally increases the redox potential, making the flavin a better oxidizing agent.

Modifications to the Pyrimidine (B1678525) Ring: Alterations to the pyrimidine portion of the flavin can influence hydrogen bonding interactions with the apoenzyme and affect the stability of different redox states.

The N10-Side Chain: The length and composition of the side chain at the N10 position are critical for binding to many flavoenzymes. SAR studies have explored how variations in this chain impact affinity and catalytic efficiency.

Flexibility and Conformation: The flexibility of the flavin molecule, particularly the ability to adopt the bent conformation of the reduced state, is crucial for its function. vanderbilt.edu Chemical modifications that restrict or alter this flexibility can have profound effects on activity.

Examples of SAR studies on flavin analogs:

Inhibition of Thymidylate Synthase: In the development of inhibitors for Mycobacterium tuberculosis thymidylate synthase (ThyX), a series of pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives were synthesized and evaluated. mdpi.com These studies revealed that modifications at the C7 and C8 positions, as well as substitutions on the pyrimidine-2,4-dione ring, had a significant impact on inhibitory activity. mdpi.com

Targeting the FMN Riboswitch: A structure-guided drug design approach was used to develop analogs of roseoflavin (B1679541) that target the FMN riboswitch. nih.gov This work delineated the principles for productive binding and led to the discovery of a potent antibacterial agent. nih.gov

Antitumor Activity: SAR studies on flavin analogs have been conducted to investigate their potential as antitumor agents. nii.ac.jp These studies have explored the relationship between the chemical structure of deazaflavin analogs and their ability to inhibit protein tyrosine kinases involved in tumor cell proliferation. nii.ac.jp

The following table provides a simplified overview of how different structural modifications can influence the activity of flavin analogs:

Structural ModificationPotential Effect on Activity
Electron-withdrawing group on the aromatic ring Increased redox potential, potentially enhanced oxidative activity. researchgate.net
Electron-donating group on the aromatic ring Decreased redox potential, potentially enhanced reductive activity.
Bulky substituent on the N10-side chain Altered binding affinity to the apoenzyme.
Replacement of N5 with carbon (5-deazaflavin) Obligatory two-electron transfer, useful for mechanistic studies. uni-konstanz.de
Modification of the pyrimidine ring Changes in hydrogen bonding interactions and stability.

Through such systematic studies, researchers can build a comprehensive understanding of the structural requirements for the desired biological activity, guiding the rational design of new and more effective flavin-based compounds. mdpi.com

Mechanisms of Oxidative Damage Mitigation and Radical Processes Involving 1,5 Dihydroriboflavin

Direct Free Radical Scavenging Mechanisms by 1,5-Dihydroriboflavin

This compound, the reduced form of riboflavin (B1680620) (Vitamin B2), exhibits significant antioxidant properties through its ability to directly scavenge free radicals. cambridge.org This activity is crucial in protecting cells from oxidative damage. The primary mechanism involves the donation of hydrogen atoms from the this compound molecule to neutralize reactive radicals, thereby converting the dihydroriboflavin back to its oxidized form. cambridge.org This process is a key feature of its antioxidant nature, independent of its role as a coenzyme for glutathione (B108866) reductase. cambridge.orgcambridge.org

The scavenging of free radicals by antioxidants can occur through various mechanisms, including Formal Hydrogen Transfer (FHT) and Sequential Proton Loss Electron Transfer (SPLET). rsc.org While the specific dominant mechanism for this compound can vary based on the environment (e.g., lipid or aqueous phase), its ability to participate in these pathways underscores its versatility as a radical scavenger. rsc.org The efficiency of radical scavenging is often quantified by reaction rate constants. For instance, studies on other antioxidant compounds have shown that rate constants for scavenging peroxyl radicals can be significantly high, indicating a rapid and effective protective action. scholaris.ca

The antioxidant capacity of this compound is also linked to its ability to reduce highly reactive species, preventing them from causing irreversible damage to cellular components. umich.edunih.gov This direct interaction with free radicals is a fundamental aspect of its protective role against oxidative stress.

Table 1: Mechanisms of Radical Scavenging

MechanismDescription
Formal Hydrogen Transfer (FHT) A one-step process where a hydrogen atom is directly transferred from the antioxidant (this compound) to a free radical.
Sequential Proton Loss Electron Transfer (SPLET) A two-step process involving the initial deprotonation of the antioxidant, followed by the transfer of an electron to the free radical.

Coupling of this compound Oxidation to Peroxidation Reactions

The oxidation of this compound can be coupled to peroxidation reactions, a process that has been instrumental in studying the kinetics of hemeprotein peroxidation. umich.edunih.gov In this coupled system, this compound rapidly reduces the higher oxidation states of iron in hemeproteins and the hydroxyl radicals that are generated during the reaction between hemeproteins and hydrogen peroxide. umich.edunih.gov

This rapid reduction by this compound serves a protective function by preventing the hemeproteins from undergoing irreversible modifications and inactivation that would otherwise be caused by these highly reactive species. umich.edunih.gov This method allows for the accurate measurement of the rate constants for the peroxidation of various hemeproteins. umich.edunih.gov

Table 2: Rate Constants for Hemeprotein Peroxidation Coupled to this compound Oxidation

HemeproteinRate Constant (M⁻¹s⁻¹) at pH 7.2 and 23°C
Horseradish Peroxidase6.2 x 10⁶ umich.edunih.gov
Myoglobin7.5 x 10⁴ umich.edunih.gov
Ferrocytochrome c8 x 10³ umich.edunih.gov

Protection from Oxidative Damage Induced by Hemeproteins

This compound plays a crucial role in protecting tissues from oxidative damage initiated by hemeproteins. cambridge.orgnih.gov Hemeproteins, in the presence of peroxides, can generate highly reactive ferryl (Fe(IV)O) and Fe(V)O oxidation states, which are implicated in the tissue damage associated with conditions like ischemia and reperfusion. umich.edunih.gov this compound has been shown to react rapidly with these higher oxidation states of hemeproteins, effectively reducing them and mitigating their damaging potential. umich.edunih.govnih.gov

The protective mechanism involves the reduction of oxidized iron in hemeproteins, such as methemoglobin, back to its functional ferrous (Fe²⁺) state. cambridge.orgresearchgate.net While the primary pathway for methemoglobin reduction in red blood cells relies on NADH-cytochrome b5 reductase, an alternative pathway involving NADPH-dependent methemoglobin reductase can be activated by electron acceptors like flavin. thebloodproject.comwikipedia.orgnih.gov The administration of riboflavin can lead to its intracellular reduction to this compound, which then serves as a substrate to reduce methemoglobin and other oxidized hemeproteins. nih.gov

Furthermore, this compound can protect cellular components by scavenging hydroxyl radicals generated from the reaction of hemeproteins with hydrogen peroxide. umich.edu This dual action of reducing higher oxidation states of hemeproteins and scavenging harmful radicals highlights the significance of this compound in preventing hemeprotein-induced oxidative damage. umich.edunih.govnih.gov

Interplay with Reactive Oxygen Species (ROS) in a Mechanistic Context

This compound is a key player in the intricate interplay with reactive oxygen species (ROS), acting as a crucial component of the cellular antioxidant defense system. cambridge.orgcambridge.org ROS, such as superoxide (B77818) anion (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (•OH), are natural byproducts of aerobic metabolism and can cause significant cellular damage if their levels are not controlled. nih.govtubitak.gov.trfrontiersin.org

The primary mechanism by which this compound mitigates ROS-induced damage is through its direct scavenging activity. cambridge.org It can donate hydrogen atoms to neutralize these reactive species, thereby undergoing oxidation itself. cambridge.org This process is particularly important in counteracting lipid peroxidation and reperfusion oxidative injury. cambridge.org

Furthermore, this compound's role is interconnected with the function of antioxidant enzymes. For instance, it is involved in the glutathione redox cycle. cambridge.org Glutathione reductase, a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, utilizes NADPH to reduce oxidized glutathione (GSSG) back to its reduced form (GSH). cambridge.org GSH is then used by glutathione peroxidase to detoxify H₂O₂. cambridge.org While riboflavin in the form of FAD is a coenzyme for glutathione reductase, this compound itself can directly participate in the reduction of ROS. cambridge.org

The interaction is complex; while ROS are harmful at high concentrations, they also function as signaling molecules in various cellular processes. nih.govsmw.ch this compound helps maintain the delicate redox balance, ensuring that ROS levels are kept within a range that allows for normal cellular signaling without causing widespread oxidative damage.

Table 3: Key Reactive Oxygen Species and their Interaction with this compound

Reactive Oxygen Species (ROS)DescriptionRole of this compound
Superoxide Anion (O₂•⁻) A primary ROS formed by the one-electron reduction of molecular oxygen. frontiersin.orgCan be indirectly affected by the overall antioxidant capacity supported by the flavin-dependent glutathione redox cycle. cambridge.org
Hydrogen Peroxide (H₂O₂) A more stable, non-radical ROS formed from the dismutation of superoxide. smw.chDirectly scavenged by this compound and detoxified by the glutathione peroxidase system, which relies on flavin-dependent glutathione reductase. cambridge.orgumich.edunih.gov
Hydroxyl Radical (•OH) An extremely reactive and damaging ROS. nih.govDirectly scavenged by this compound, preventing damage to cellular macromolecules. umich.edu

Radical Intermediates in Reduction of Carbonyl Compounds

The reduction of carbonyl compounds, such as aldehydes and ketones, by this compound can proceed through mechanisms involving radical intermediates. The reduction of α,β-unsaturated carbonyl compounds, for example, can be a complex process where the reaction pathway is influenced by the formation of radical intermediates. semanticscholar.org

Studies on the reduction of carbonyls with other reducing agents, like hydrazine, suggest that the reaction can proceed through intermediates like hemiaminals, and the final product (alcohol or hydrazone) is determined by the fate of this intermediate. uchile.cl While the specific mechanisms for this compound may differ, the concept of intermediate formation is relevant.

Future Directions and Emerging Research Avenues for 1,5 Dihydroriboflavin

Advanced Mechanistic Elucidation using Multidisciplinary Approaches

The precise mechanisms by which 1,5-dihydroriboflavin participates in enzymatic reactions are still a subject of intense investigation. A multidisciplinary approach, combining various physical and biochemical tools, is proving essential for a comprehensive understanding. chaiyengroup.org Research groups are increasingly employing a combination of transient kinetics, spectroscopy, structural biology, and computational chemistry to dissect the intricate steps of flavin-dependent enzymatic reactions. chaiyengroup.org This integrated strategy allows for a more complete picture of the catalytic cycle, including the formation and decay of transient intermediates.

The study of flavin-dependent monooxygenases (FMOs) exemplifies the power of this approach. bohrium.com Initially, different mechanistic models were proposed for different classes of FMOs. bohrium.com However, recent multidisciplinary studies have led to a more unified understanding that emphasizes the role of flavin motion and conformational changes within the enzyme's active site. bohrium.com For instance, the movement of the flavin cofactor, often described as 'in' and 'out' conformations, is now considered a crucial element in the catalytic cycle of certain FMOs. bohrium.com

Future research will likely focus on further dissecting these complex mechanisms. Key areas of interest include understanding how the protein environment modulates the reactivity of this compound and the precise roles of specific amino acid residues in catalysis. The development of more sophisticated models that can accurately simulate the dynamic behavior of flavoenzymes will be critical in this endeavor.

Exploration of Novel Biological Roles and Pathways

While the role of this compound in established redox pathways is well-documented, emerging research suggests that its biological functions may be more diverse than previously thought. Scientists are actively searching for new metabolic pathways and cellular processes that involve this reduced flavin. The discovery of novel flavoenzymes through genome sequencing is opening up new avenues for investigation. bohrium.com

One exciting area of research is the exploration of non-canonical reactions catalyzed by flavoenzymes, where this compound may play an unconventional role. mdpi.com For example, some flavoenzymes are known to catalyze reactions with no net redox change, yet the flavin cofactor is essential for catalysis. mdpi.com Understanding the function of this compound in these contexts could reveal entirely new principles of enzyme catalysis.

Furthermore, the discovery of new metabolic pathways in organisms like Archaea, which often differ from classical pathways, highlights the potential for uncovering novel roles for flavins. nih.gov Recent studies have already identified unique enzymes and pathways for the biosynthesis of cofactors like flavin adenine (B156593) dinucleotide (FAD) in these organisms. nih.gov Investigating the chemistry of this compound within these novel metabolic frameworks could provide significant insights into the evolution and diversity of metabolism. mdpi.comembl.de

Development of New Analytical Techniques for In Situ Studies

A major challenge in studying this compound is its high reactivity and transient nature in biological systems. Developing analytical techniques that can monitor its behavior in situ and in real-time is therefore a key priority. Recent advancements in spectroscopic methods are beginning to address this challenge.

For instance, in situ Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy are being used to track the redox state of flavins in real-time. researchgate.net These techniques have been successfully applied to study the redox mechanisms of flavin mononucleotide (FMN) in systems like redox flow batteries, providing valuable insights into their electrochemical processes. researchgate.net Adapting and refining these methods for biological studies could allow researchers to observe the dynamics of this compound within living cells.

Another promising approach is the use of direct electrochemistry of redox enzymes. researchgate.net By adsorbing the enzyme onto an electrode, it is possible to directly study the electron transfer processes and gain mechanistic insights. researchgate.net This technique holds potential for quantifying the kinetics of reactions involving this compound at the molecular level.

The development of fluorescent probes is also a rapidly advancing area. While many probes target oxidized flavins, the design of sensors specific for this compound would be a significant breakthrough for visualizing its spatial and temporal distribution within cells.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is becoming increasingly crucial for advancing our understanding of this compound. nih.gov Molecular simulations provide a powerful tool to study the structure, function, and dynamics of flavoproteins at an atomic level of detail. nih.gov

Quantum mechanical (QM) calculations can be used to investigate the electronic structure of the flavin ring and model reaction intermediates that are difficult to characterize experimentally. nih.gov For more extensive systems, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods allow for the treatment of the flavin cofactor with high accuracy while modeling the surrounding protein environment with more computationally efficient methods. nih.gov These approaches have been successfully used to study the reaction mechanisms of various flavoenzymes, including monoamine oxidases. nih.gov

Molecular dynamics (MD) simulations, on the other hand, can be used to explore the conformational landscape of flavoproteins and identify pathways for substrate and cofactor diffusion. pnas.org By combining MD simulations with experimental techniques like site-directed mutagenesis and rapid kinetics, researchers can validate computational predictions and gain a deeper understanding of how the protein architecture influences flavin reactivity. pnas.org

Future research will likely see an even tighter integration of these methodologies. For example, computational predictions could guide the design of new experiments, while experimental data will be used to refine and validate computational models. This iterative process will be essential for tackling the complex questions surrounding the chemistry of this compound.

Design of Next-Generation Flavin-Based Chemical Probes and Catalysts

The unique redox properties of flavins, including this compound, make them attractive scaffolds for the design of new chemical tools and catalysts. Researchers are actively exploring ways to harness the reactivity of the flavin isoalloxazine ring for a variety of applications.

One area of focus is the development of flavin-based chemical probes for detecting specific analytes or monitoring cellular processes. nih.gov For example, fluorescent flavoproteins can be engineered to create ratiometric probes that respond to changes in the cellular redox environment. nih.gov The design of probes that specifically interact with or are generated from this compound could provide new ways to study its role in cellular signaling and stress responses. The development of mechanism-based fluorescent probes for flavin-dependent enzymes is also an active area of research, with applications in studying natural product biosynthesis. bohrium.com

In the field of catalysis, there is growing interest in using flavins as organocatalysts for a range of chemical transformations. rug.nlwiley.com By modifying the structure of the flavin ring, it is possible to tune its redox potential and catalytic activity. thieme-connect.com For example, synthetic flavins are being developed to mimic the function of monoamine oxidase and other flavoenzymes. researchgate.net Furthermore, flavins are being explored as photocatalysts, where their ability to absorb light and mediate electron transfer reactions can be harnessed for synthetic chemistry. rsc.orgacs.orgrsc.org The design of novel flavin catalysts inspired by the principles of enzyme catalysis holds significant promise for the development of green and efficient chemical processes. chaiyengroup.org

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1,5-Dihydroriboflavin in laboratory settings?

  • Methodological Answer : Synthesis typically involves chemical reduction of riboflavin using controlled reducing agents (e.g., sodium dithionite) under anaerobic conditions. Key steps include:

  • Protocol Design : Follow published protocols for riboflavin reduction, ensuring stoichiometric ratios and inert atmospheres to prevent re-oxidation .
  • Validation : Confirm reaction completion via UV-Vis spectroscopy (peak shifts at ~375 nm for reduced forms) and HPLC with diode-array detection .
  • Reproducibility : Document temperature, pH, and solvent systems meticulously, adhering to guidelines for experimental transparency .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:

  • Spectroscopic Analysis : NMR (e.g., 1^1H and 13^{13}C) to verify hydrogenation sites and absence of byproducts. Compare chemical shifts with literature data .
  • Chromatography : HPLC-MS to assess purity (>95%) and detect degradation products. Calibrate with certified reference standards .
  • Crystallography : Single-crystal X-ray diffraction for definitive structural confirmation, though this requires high-purity samples .

Q. What are the key stability considerations for storing this compound in experimental conditions?

  • Methodological Answer : Stability depends on:

  • Environmental Controls : Store in amber vials at -20°C under argon to prevent photodegradation and oxidation .
  • Buffering : Use pH-stable buffers (e.g., phosphate buffer, pH 7.4) to avoid protonation-driven decomposition .
  • Monitoring : Conduct periodic stability assays via UV-Vis spectroscopy to track absorbance changes over time .

Advanced Research Questions

Q. How should researchers design experiments to investigate the redox behavior of this compound under varying pH conditions?

  • Methodological Answer :

  • Hypothesis-Driven Design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame objectives, e.g., testing redox potential shifts in acidic vs. alkaline media .
  • Electrochemical Methods : Employ cyclic voltammetry with a three-electrode system, adjusting pH from 3–10. Include controls (e.g., riboflavin) to benchmark redox activity .
  • Data Interpretation : Correlate peak potentials with protonation states using Nernst equations and computational models (DFT) .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data on this compound’s reaction pathways?

  • Methodological Answer :

  • Systematic Review : Re-examine experimental conditions (e.g., solvent polarity, temperature) for alignment with theoretical assumptions .
  • Sensitivity Analysis : Identify variables most affecting outcomes (e.g., trace metal contaminants altering redox kinetics) using fractional factorial designs .
  • Cross-Validation : Compare results with independent techniques (e.g., EPR spectroscopy for radical intermediates) to reconcile discrepancies .

Q. What computational modeling approaches are suitable for predicting the interaction mechanisms of this compound with enzymatic systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding affinities with flavoprotein active sites (e.g., glutathione reductase) using force fields like CHARMM or AMBER .
  • Docking Studies : Utilize AutoDock Vina to predict ligand-enzyme conformations, validated by experimental Km/Kd values .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron transfer steps in catalytic cycles, ensuring basis sets (e.g., B3LYP) align with experimental redox potentials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Dihydroriboflavin
Reactant of Route 2
Reactant of Route 2
1,5-Dihydroriboflavin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.